molecular formula C6H10Cl2N4S B3096007 (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride CAS No. 1269394-15-1

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

Cat. No.: B3096007
CAS No.: 1269394-15-1
M. Wt: 241.14
InChI Key: BABJVJVMSYNZAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the imidazo-thiadiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride stands out due to its unique imidazo-thiadiazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effectiveness in various research fields .

Properties

IUPAC Name

1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S.2ClH/c1-4(7)5-2-10-6(9-5)11-3-8-10;;/h2-4H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABJVJVMSYNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)SC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
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(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
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(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
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(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
Reactant of Route 5
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
Reactant of Route 6
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

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